molecular formula C21H18ClFN2O4S B4804749 N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B4804749
M. Wt: 448.9 g/mol
InChI Key: OZMNMVOXTIPBIH-ZDLGFXPLSA-N
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Description

N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a complex organic compound with a molecular formula of C21H18ClN3O6S . This compound is characterized by its unique structure, which includes a thiazole ring, a benzylidene group, and various substituents such as chloro, ethoxy, and fluorobenzyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves several steps. One common synthetic route includes the condensation of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde with 2-aminothiazole in the presence of acetic anhydride . The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the acetamide group, forming corresponding carboxylic acids and amines.

Scientific Research Applications

N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it may interact with cellular receptors and signaling pathways, leading to the modulation of gene expression and cellular functions.

Comparison with Similar Compounds

N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(5Z)-5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S/c1-3-28-17-9-14(10-18-20(27)25-21(30-18)24-12(2)26)8-16(22)19(17)29-11-13-4-6-15(23)7-5-13/h4-10H,3,11H2,1-2H3,(H,24,25,26,27)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMNMVOXTIPBIH-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)NC(=O)C)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(5Z)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

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